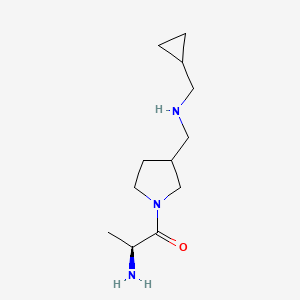
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane is a chemical compound characterized by the presence of a trifluorophenoxy group attached to a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trifluorophenol with a suitable dioxolane precursor. One common method includes the use of iodine pentafluoride (IF5) and triethylamine trihydrofluoride salt (NEt3·3HF) as reagents. The reaction is carried out in a fluororesin container at 65°C for 6 hours, followed by purification through silica gel column chromatography and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield in industrial settings.
化学反应分析
Types of Reactions
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the trifluorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
作用机制
The mechanism of action of 2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluorophenoxy group can interact with enzymes and receptors, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
相似化合物的比较
Similar Compounds
- 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl
- 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane is unique due to the presence of both the trifluorophenoxy group and the dioxolane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
属性
分子式 |
C10H9F3O3 |
|---|---|
分子量 |
234.17 g/mol |
IUPAC 名称 |
2-[(3,4,5-trifluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H9F3O3/c11-7-3-6(4-8(12)10(7)13)16-5-9-14-1-2-15-9/h3-4,9H,1-2,5H2 |
InChI 键 |
NFPQXXUDQXGHFV-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)COC2=CC(=C(C(=C2)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)
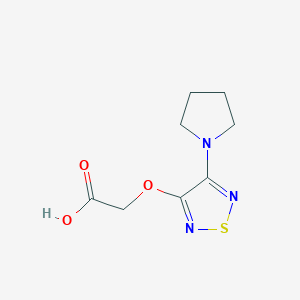
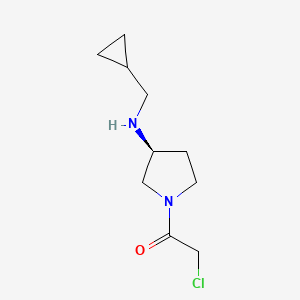
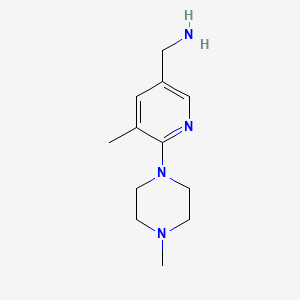

![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)

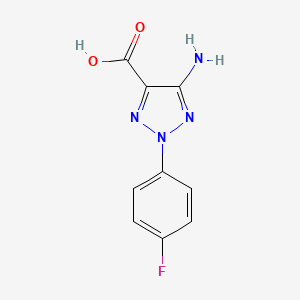


![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)


